molecular formula C21H20N2O3S B5112173 N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Katalognummer B5112173
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: LNZSHJQCFBKTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell survival, and apoptosis. The dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of the NF-κB inhibitor protein IκBα. This leads to the activation of NF-κB and the subsequent induction of various pro-inflammatory cytokines and chemokines. By inhibiting the IKK complex, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide prevents the activation of NF-κB and the subsequent induction of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have significant biochemical and physiological effects in various disease models. In animal models of rheumatoid arthritis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, joint damage, and bone erosion. In models of psoriasis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce skin inflammation and epidermal hyperplasia. In models of inflammatory bowel disease, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, epithelial cell apoptosis, and mucosal damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective inhibitor of the IKK complex, which allows for the specific targeting of the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations is that it has relatively low potency compared to other IKK inhibitors. This may limit its use in certain experimental settings, where higher potency inhibitors are required.

Zukünftige Richtungen

There are several future directions for the study of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. The NF-κB pathway has been implicated in the pathogenesis of many cancers, and N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have potential as a cancer therapeutic. Another potential direction is the investigation of its use in combination with other drugs or therapies. N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have synergistic effects with other anti-inflammatory or immunomodulatory agents, which could enhance its therapeutic efficacy. Finally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-benzyl-3-aminobenzamide in the presence of a base to yield the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and 4-methylphenylamine to yield the final product, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been reported in several research articles, and the compound is commercially available from various chemical suppliers.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Therefore, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-10-12-19(13-11-16)23-27(25,26)20-9-5-8-18(14-20)21(24)22-15-17-6-3-2-4-7-17/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSHJQCFBKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.